molecular formula C17H15NO3 B5393162 (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B5393162
M. Wt: 281.30 g/mol
InChI Key: NHHJHEYHAJDCDI-HJWRWDBZSA-N
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Description

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features a benzodioxole moiety and a methylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amination Reaction: The benzodioxole intermediate is then reacted with an amine to introduce the amino group.

    Aldol Condensation: The final step involves an aldol condensation between the benzodioxole amine and a 4-methylbenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Cancer Research: Studies on its effects on cancer cell lines.

Industry

    Polymer Synthesis: Use in the synthesis of polymers with unique properties.

    Dye Manufacturing:

Mechanism of Action

The mechanism by which (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects typically involves interactions with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding interactions.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a methyl group.

Uniqueness

    Structural Features: The presence of both the benzodioxole moiety and the 4-methylphenyl group makes it unique.

    Biological Activity: Its specific structure may confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-2-4-13(5-3-12)15(19)8-9-18-14-6-7-16-17(10-14)21-11-20-16/h2-10,18H,11H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHJHEYHAJDCDI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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